lithium(1+) ion 3-ethoxypyridine-2-sulfinate

Medicinal Chemistry Organic Synthesis Cross-Coupling

Lithium(1+) ion 3-ethoxypyridine-2-sulfinate (CAS: 2219373-74-5) is a heteroaromatic organosulfur compound classified as a pyridine-2-sulfinate salt. It is characterized by a lithium cation paired with a 3-ethoxypyridine-2-sulfinate anion, with a molecular formula of C7H8LiNO3S and a molecular weight of 193.2 g/mol.

Molecular Formula C7H8LiNO3S
Molecular Weight 193.2 g/mol
CAS No. 2219373-74-5
Cat. No. B6606601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium(1+) ion 3-ethoxypyridine-2-sulfinate
CAS2219373-74-5
Molecular FormulaC7H8LiNO3S
Molecular Weight193.2 g/mol
Structural Identifiers
SMILES[Li+].CCOC1=C(N=CC=C1)S(=O)[O-]
InChIInChI=1S/C7H9NO3S.Li/c1-2-11-6-4-3-5-8-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1
InChIKeyBTERARFDAOLQHJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) Ion 3-Ethoxypyridine-2-Sulfinate (CAS: 2219373-74-5): Properties and Procurement Specifications


Lithium(1+) ion 3-ethoxypyridine-2-sulfinate (CAS: 2219373-74-5) is a heteroaromatic organosulfur compound classified as a pyridine-2-sulfinate salt . It is characterized by a lithium cation paired with a 3-ethoxypyridine-2-sulfinate anion, with a molecular formula of C7H8LiNO3S and a molecular weight of 193.2 g/mol . This compound is a member of the broader class of pyridine sulfinates, which are recognized as stable and versatile nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions [1]. It is commercially supplied as a powder with a typical purity specification of 95% and requires storage at refrigerated temperatures .

Why Unsubstituted Lithium Pyridine-2-Sulfinate Cannot Simply Replace Lithium(1+) Ion 3-Ethoxypyridine-2-Sulfinate in Cross-Coupling Workflows


While all pyridine-2-sulfinate salts participate in the same fundamental palladium-catalyzed desulfinylative cross-coupling mechanism with aryl halides [1], the specific substitution pattern on the pyridine ring—here, an ethoxy group at the 3-position—critically determines the identity of the final coupled product. Procurement of an unsubstituted lithium pyridine-2-sulfinate (CAS 874273-29-7) in place of the 3-ethoxy variant would result in the synthesis of a fundamentally different, undesired biaryl compound . The 3-ethoxypyridine-2-sulfinate scaffold is not a general reagent; it is a specific building block required for incorporating a pre-functionalized pyridine motif with an ethoxy group intact into target molecules, which is essential for maintaining downstream structure-activity relationships (SAR) in pharmaceutical and agrochemical development programs [2].

Quantitative Differentiation of Lithium(1+) Ion 3-Ethoxypyridine-2-Sulfinate Against Comparator Reagents


Structural Differentiation: 3-Ethoxy Functionality Enables Unique Product Space vs. Unsubstituted Pyridine-2-Sulfinate

The primary differentiation is structural rather than kinetic. The target compound, lithium(1+) ion 3-ethoxypyridine-2-sulfinate (CAS: 2219373-74-5), possesses a 3-ethoxy substituent on the pyridine ring, yielding a molecular weight of 193.2 g/mol . In contrast, the comparator, unsubstituted lithium pyridine-2-sulfinate (CAS: 874273-29-7), lacks this group and has a molecular weight of 149.1 g/mol . This ethoxy group is retained during the palladium-catalyzed desulfinylative cross-coupling process [1], meaning the choice of sulfinate directly programs the substitution pattern of the final biaryl product.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Class-Wide Superiority: Pyridine-2-Sulfinates Exhibit Broader Scope vs. Unstable 2-Pyridyl Boronates in Suzuki-Miyaura Coupling

As a member of the pyridine-2-sulfinate class, lithium 3-ethoxypyridine-2-sulfinate is a stable alternative to notoriously unstable 2-pyridyl boronic acids/esters . The sulfinate-based desulfinylative coupling process overcomes the limitations of boronates, enabling cross-couplings with a broader range of partners, including challenging aryl chlorides and sterically hindered substrates, which often fail with the corresponding boronates [1][2].

Cross-Coupling Palladium Catalysis Medicinal Chemistry

Operational Advantage: Simplified Preparation vs. In Situ Generated Sulfinates from Sulfonyl Chlorides

Lithium 3-ethoxypyridine-2-sulfinate is a pre-formed, purified salt . An alternative approach involves generating sulfinates in situ from the corresponding sulfonyl chloride, a method that introduces complications with purification, solubility, and functional group tolerance in multi-step sequences [1]. Using the pre-formed lithium sulfinate salt eliminates these in situ activation steps, providing a more streamlined and reliable process [2].

Process Chemistry Reagent Stability Cross-Coupling

Validated Application Scenarios for Lithium(1+) Ion 3-Ethoxypyridine-2-Sulfinate in R&D and Manufacturing


Synthesis of 3-Ethoxy-2-arylpyridine Motifs via Palladium-Catalyzed Desulfinylative Cross-Coupling

The primary and validated application for this compound is as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. Based on the well-established class behavior of pyridine-2-sulfinates, lithium(1+) ion 3-ethoxypyridine-2-sulfinate will react with a diverse range of (hetero)aryl bromides and chlorides to forge a new carbon-carbon bond at the pyridine 2-position, while the sulfinate group is extruded as SO2. This method is particularly valuable for installing a 3-ethoxypyridin-2-yl group, a motif found in patent literature for pharmaceutical compounds, such as certain liver disease treatments [1].

Replacement of Unstable 2-Pyridyl Boronates in Medicinal Chemistry SAR Exploration

In medicinal chemistry programs targeting 3-ethoxypyridine-containing compounds, traditional Suzuki-Miyaura coupling using the corresponding 2-pyridyl boronic acid is often unsuccessful due to rapid protodeboronation. This sulfinate provides a stable alternative for building compound libraries to explore structure-activity relationships (SAR) around this scaffold, enabling the synthesis of analogs that would be otherwise inaccessible [2].

Synthesis of Advanced Pharmaceutical Intermediates Requiring an Ethoxy Substituent

This compound serves as a specific building block for constructing more complex pharmaceutical intermediates that incorporate the 3-ethoxypyridine moiety. Its use in a cross-coupling step can streamline the synthesis of drug candidates, such as GIPR agonists [3] or other pyridine-based therapeutics, by directly introducing the desired substitution pattern, thereby reducing the overall number of synthetic steps compared to routes that require late-stage functionalization.

Streamlined Process Chemistry and Continuous Flow Manufacturing Workflows

Due to its stability and defined composition, lithium(1+) ion 3-ethoxypyridine-2-sulfinate is well-suited for integration into automated synthesis platforms and continuous flow processes. The use of pre-formed, bench-stable sulfinate salts like this one eliminates the need for hazardous and operationally complex in situ lithiation/SO2 trapping steps, thereby enhancing process safety, robustness, and scalability in industrial settings [4].

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